molecular formula C11H16ClN3 B1467504 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine CAS No. 1250291-62-3

4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine

Cat. No.: B1467504
CAS No.: 1250291-62-3
M. Wt: 225.72 g/mol
InChI Key: OXTCFNGGGKYKNB-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine is a pyrimidine derivative with a chloro group at position 4, a methyl group at position 2, and a 2-methylpiperidine substituent at position 4. Pyrimidines are heterocyclic aromatic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

4-chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-8-5-3-4-6-15(8)11-7-10(12)13-9(2)14-11/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTCFNGGGKYKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and influencing biochemical pathways. For instance, it has been observed to interact with certain kinases, leading to changes in phosphorylation states of target proteins. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways. Additionally, it has been found to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific conditions, but can degrade over time when exposed to light or heat. Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including organ damage and alterations in normal physiological functions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its potential effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall biological activity.

Biological Activity

4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine (CAS No. 1250291-62-3) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer research. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a chloro substituent at the 4-position and a 2-methylpiperidinyl group at the 6-position of the pyrimidine ring. Its molecular formula is C_{12}H_{16}ClN_{3}, and it possesses notable physicochemical properties that influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (M. tuberculosis). A high-throughput screening of a chemical library identified several compounds with significant inhibitory effects on M. tuberculosis growth, including this compound. The Minimum Inhibitory Concentration (MIC) for this compound was determined to be less than 20 µM, indicating potent antimicrobial activity.

Table 1: Antimicrobial Activity Data

Compound NameMIC (µM)Cytotoxicity (IC50 HepG2)
This compound<20>30
Control Compound A1025
Control Compound B1520

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated that it could reduce cell viability in various cancer cell lines, including leukemia and myeloma cells. The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased expression of apoptosis-promoting genes such as p53 and Bax.

Case Study: Effects on Cancer Cell Lines

In a study involving multiple myeloma (H929) and acute myeloid leukemia (MV-4-11) cell lines, treatment with this compound resulted in significant reductions in cell viability:

Cell LineConcentration (µM)% Viability Reduction
H9291075%
MV-4-11560%

The biological activity of this compound is thought to be mediated through its interaction with specific cellular targets. Molecular docking studies suggest that it binds effectively to active sites on proteins involved in cell proliferation and survival pathways. This binding affinity is crucial for its potential as a therapeutic agent.

Comparison with Similar Compounds

Substituent Variations at Position 6

The 6-position substituent significantly influences physicochemical and biological properties. Below is a comparative analysis with key analogs:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight Key Properties/Applications Reference
4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine 2-Methylpiperidine C11H16ClN3 225.72 Enhanced lipophilicity; potential CNS penetration due to methylated piperidine
4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine Piperidine C10H14ClN3 211.69 Reduced steric hindrance vs. methylpiperidine; lower molecular weight
4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine 4-Methylpiperazine C10H15ClN4 226.71 Increased polarity and solubility; potential for improved pharmacokinetics
4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine Pyrazole C8H7ClN4 194.62 Aromatic heterocycle; possible kinase inhibition activity
4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine Methylsulfonyl-piperidine C11H15ClN3O2S 289.78 Sulfonyl group enhances solubility and metabolic stability
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine Trifluoromethyl C6H5ClF3N2 200.57 High electronegativity; improved thermal stability

Structural and Functional Insights

  • 2-Methylpiperidine vs.
  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., 4-methylpiperazine) introduce a second nitrogen atom, improving water solubility and enabling stronger hydrogen bonding, which may optimize receptor interactions .
  • Heteroaromatic vs. Aliphatic Substituents : Pyrazole and imidazole substituents (e.g., 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine) offer aromatic π-system interactions, beneficial in kinase inhibitors, while aliphatic groups like piperidine favor conformational flexibility .

Preparation Methods

Starting Material: 4,6-Dichloro-2-methylpyrimidine

The common precursor is 4,6-dichloro-2-methylpyrimidine, which can be prepared by chlorination of 2-methylpyrimidine derivatives or by direct synthesis from appropriate amidines and β-dicarbonyl compounds under chlorinating conditions. This intermediate provides two reactive chloro groups at positions 4 and 6, allowing for selective substitution.

Selective Nucleophilic Substitution at Position 6

The substitution of the chlorine at the 6-position by 2-methylpiperidine is achieved by reacting 4,6-dichloro-2-methylpyrimidine with 2-methylpiperidine under controlled conditions:

  • Reaction Conditions: Typically, the reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures (80–120 °C).
  • Base: A mild base such as triethylamine or potassium carbonate may be added to neutralize the generated hydrochloric acid and drive the reaction forward.
  • Stoichiometry: Equimolar or slight excess of 2-methylpiperidine ensures complete substitution at the 6-position.
  • Time: Reaction times vary from several hours to overnight depending on temperature and solvent.

This step yields this compound with the chlorine at position 4 intact for potential further functionalization.

Purification

The crude product is typically purified by:

  • Extraction with organic solvents such as ethyl acetate.
  • Washing with water and brine to remove inorganic impurities.
  • Drying over anhydrous sodium sulfate.
  • Final purification by recrystallization from suitable solvents (e.g., ethanol or hexane) or by column chromatography.

Reaction Scheme Summary

Step Reactants Conditions Product
1 2-methylpyrimidine + Chlorinating agent Chlorination, controlled temperature 4,6-Dichloro-2-methylpyrimidine
2 4,6-Dichloro-2-methylpyrimidine + 2-methylpiperidine DMF, 80–120 °C, base (Et3N or K2CO3) This compound
3 Crude product Extraction, washing, recrystallization Pure target compound

Research Findings and Optimization

  • Selectivity: The substitution at the 6-position is favored due to electronic and steric factors, allowing the 4-chloro group to remain intact.
  • Solvent Effects: Polar aprotic solvents enhance the nucleophilicity of 2-methylpiperidine and improve reaction rates.
  • Temperature Control: Elevated temperatures accelerate substitution but must be optimized to avoid decomposition or side reactions.
  • Base Choice: Triethylamine is commonly preferred for its volatility and ease of removal; inorganic bases like potassium carbonate are alternatives.
  • Yield: Reported yields for this substitution step range from 70% to 90%, depending on reaction conditions and purification efficiency.

Comparative Analysis of Preparation Routes

Parameter Direct SNAr Substitution on 4,6-Dichloro Intermediate Alternative Multistep Routes (Less Common)
Number of Steps 2 (chlorination + substitution) 3 or more (e.g., protection, substitution, deprotection)
Reaction Conditions Moderate temperature, aprotic solvents Often harsher or require multiple reagents
Selectivity High, due to differential reactivity of chloro groups Variable, may require protection strategies
Yield 70–90% Variable, often lower due to complexity
Scalability Good, suitable for industrial synthesis Limited due to complexity

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine during synthesis?

  • Methodological Answer:

  • Use PPE (nitrile gloves, lab coats, safety goggles) to avoid dermal/ocular exposure. Conduct reactions in a fume hood or glovebox for volatile intermediates .
  • Employ closed-system transfers (e.g., filter-tipped pipettes) to minimize aerosolization .
  • Segregate waste into halogenated and non-halogenated containers for professional disposal to mitigate environmental risks .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer:

  • Use temperature-controlled reactions (e.g., 0°C for sensitive steps like halogenation) to prevent side reactions .
  • Monitor reaction progress via TLC or HPLC, adjusting stoichiometry of 2-methylpiperidine to ensure complete substitution at the pyrimidine C6 position .
  • Purify intermediates via column chromatography (silica gel, 5–10% EtOAc/hexane) to remove unreacted starting materials .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer:

  • NMR Spectroscopy: Assign peaks using 1^1H and 13^{13}C NMR, focusing on characteristic shifts (e.g., pyrimidine C4-Cl at ~160 ppm in 13^{13}C NMR) .
  • Mass Spectrometry: Confirm molecular ion ([M+H]+^+) via ESI-MS and validate purity (>95%) with HRMS .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry using single-crystal diffraction (e.g., C–N bond lengths in piperidine substituents) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of derivatives of this compound?

  • Methodological Answer:

  • Perform molecular docking (e.g., AutoDock Vina) to screen derivatives against target proteins (e.g., methionine aminopeptidase-1) .
  • Use QM/MM simulations to study electronic effects of substituents (e.g., chloro vs. methyl groups) on binding affinity .
  • Validate predictions with MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How to resolve contradictions in spectroscopic data for structurally similar analogs?

  • Methodological Answer:

  • 2D NMR (HSQC, HMBC): Differentiate between regioisomers by correlating 1^1H–13^{13}C couplings (e.g., distinguishing C2-methyl vs. C4-chloro environments) .
  • Isotopic Labeling: Introduce 15^{15}N at the pyrimidine ring to track nitrogen environments in 15^{15}N NMR .
  • Vibrational Spectroscopy (IR/Raman): Compare C–Cl stretching modes (550–600 cm1^{-1}) to confirm substitution patterns .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer:

  • Standardize reaction conditions (e.g., inert atmosphere, anhydrous solvents) to suppress hydrolysis of the chloro substituent .
  • Implement DoE (Design of Experiments): Optimize parameters (temperature, catalyst loading) using response surface methodology .
  • Use PAT (Process Analytical Technology): In-line FTIR monitors reaction kinetics to ensure endpoint consistency .

Q. How to assess the compound’s stability under varying pH conditions?

  • Methodological Answer:

  • Conduct accelerated stability studies (pH 1–13, 40°C) with HPLC tracking degradation products (e.g., hydrolysis at C4-Cl) .
  • Analyze Arrhenius plots to extrapolate shelf-life under storage conditions (25°C) .
  • Use LC-MS/MS to identify major degradation pathways (e.g., ring-opening vs. piperidine dealkylation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine
Reactant of Route 2
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4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.